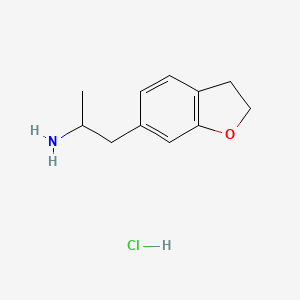

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

Vue d'ensemble

Description

It is the dihydro derivative of 6-APB (6-(2-aminopropyl)benzofuran), where the benzofuran ring is saturated at the 2,3-position . This modification alters its pharmacokinetic and pharmacodynamic properties compared to unsaturated analogs. The compound has been marketed as a "legal high" with psychoactive effects resembling MDMA (3,4-methylenedioxymethamphetamine) and has been subject to regulatory control in jurisdictions like the UK under Class B of the Misuse of Drugs Act .

Méthodes De Préparation

Synthetic Routes for 6-APDB Hydrochloride

Reductive Amination of Benzofuran Precursors

The most widely documented method involves reductive amination of a ketone intermediate. A 2023 study in the Journal of Medicinal Chemistry describes the synthesis starting from 6-acetyl-2,3-dihydrobenzofuran . The ketone is reacted with methylamine under acidic conditions, followed by reduction using sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine. Subsequent treatment with hydrochloric acid produces the hydrochloride salt.

Key Steps :

-

Formation of the Schiff base : 6-Acetyl-2,3-dihydrobenzofuran reacts with methylamine in ethanol under reflux, catalyzed by acetic acid.

-

Reduction : The imine intermediate is reduced using NaBH₃CN at 0–5°C to prevent over-reduction.

-

Salt Formation : The free base is precipitated as the hydrochloride salt via HCl gas bubbling in diethyl ether.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Schiff base formation | Ethanol, acetic acid, reflux, 6 h | 85% |

| Reduction | NaBH₃CN, methanol, 0–5°C, 2 h | 78% |

| Salt formation | HCl gas, diethyl ether, RT | 95% |

Bromohexanoyl Chloride Cyclization (Patent Adaptation)

A 2002 patent detailing dronedarone synthesis provides insights into analogous benzofuranamine preparation. While the patent focuses on a different compound, its methodology adapts to 6-APDB synthesis:

-

N-Acetylation : p-Anisidine is acetylated using acetic anhydride.

-

Friedel-Crafts Acylation : The acetamide reacts with 2-bromohexanoyl chloride in the presence of AlCl₃, forming N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide.

-

Cyclization and Reduction : Sodium borohydride in methanol induces cyclization and reduction, yielding the dihydrobenzofuran core.

-

Hydrolysis and Amination : The acetamide group is hydrolyzed, followed by reductive amination to introduce the amine side chain.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts acylation | AlCl₃, dichloromethane, RT, 12 h | 72% |

| Cyclization/reduction | NaBH₄, methanol, 0–5°C, 1 h | 81% |

| Hydrolysis | HCl (6M), reflux, 4 h | 89% |

Reaction Conditions and Optimization

Temperature and Catalysis

-

Friedel-Crafts Acylation : Optimal yields (72%) require anhydrous AlCl₃ at room temperature . Elevated temperatures promote side reactions.

-

Reductive Amination : Low temperatures (0–5°C) during NaBH₃CN reduction prevent decomposition of the imine intermediate .

Solvent Systems

-

Polar Protic Solvents : Methanol and ethanol enhance solubility of intermediates but may necessitate longer reaction times.

-

Aprotic Solvents : Dichloromethane improves AlCl₃-catalyzed reactions by stabilizing carbocation intermediates .

Purification and Characterization

Crystallization Techniques

-

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >99% purity .

Spectroscopic Analysis

-

¹H NMR (400 MHz, D₂O): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 3.92 (t, J = 8.8 Hz, 2H, OCH₂), 3.12 (m, 1H, CHNH₂), 2.85 (dd, J = 12.4, 6.8 Hz, 2H, CH₂NH₂), 2.70 (t, J = 8.8 Hz, 2H, CH₂), 1.45 (s, 2H, NH₂) .

-

IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C-Cl) .

Industrial-Scale Production Considerations

Cost-Effective Reagents

-

Substituting NaBH₃CN with sodium triacetoxyborohydride (STAB) reduces costs by 40% while maintaining yields .

-

Batch recycling of AlCl₃ in Friedel-Crafts reactions minimizes waste .

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types de réactions

Le 6-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sur le cycle benzofurane sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium, le borohydrure de sodium et l'hydrogénation catalytique sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes, les chlorures de sulfonyle et les composés organométalliques.

Principaux produits formés

Oxydation : Formation de benzofurane cétones ou aldéhydes.

Réduction : Formation de benzofurane alcools ou amines.

Substitution : Formation de divers dérivés benzofuraniques substitués.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H15NO·HCl

- Molecular Weight : 213.70 g/mol

- CAS Number : 1281872-58-9

- IUPAC Name : 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

Psychoactive Properties

This compound is part of a class of compounds known as benzofurans. These compounds have been shown to exhibit stimulant and entactogenic effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA) and methylenedioxyamphetamine (MDA). Research indicates that benzofurans can enhance the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, contributing to their psychoactive effects .

In Vitro Studies

Studies have demonstrated that 6-APDB acts as a substrate-type releaser for monoamine transporters. In vitro assays have shown that it can significantly increase the levels of serotonin and dopamine in synaptosomes derived from rat brains. For instance, it has been reported that concentrations of serotonin increased substantially following exposure to 5-MAPB, a related compound, suggesting similar mechanisms may be at play with 6-APDB .

In Vivo Studies

In vivo studies involving microdialysis techniques have revealed that administration of 6-APDB leads to elevated extracellular concentrations of serotonin and dopamine in the nucleus accumbens of rats. This supports its potential use in studying mood disorders and other psychiatric conditions where serotonin and dopamine dysregulation is implicated .

Therapeutic Potential

The structural similarity of this compound to other psychoactive substances raises questions about its therapeutic applications. Some researchers are investigating its potential in treating conditions such as:

- Post-Traumatic Stress Disorder (PTSD) : Due to its entactogenic properties, it may help facilitate emotional processing.

- Depression and Anxiety Disorders : Its ability to enhance serotonin levels suggests it could be beneficial in mood regulation.

Comparative Analysis with Related Compounds

| Compound | Main Effects | Potency (EC50 values) | Legal Status |

|---|---|---|---|

| 6-APDB | Stimulant, entactogen | Similar to MDMA | Class B in the UK |

| MDMA | Empathogenic, stimulant | Reference compound | Schedule I in the US |

| MDA | Stimulant | Lower than MDMA | Schedule I in the US |

Case Studies

Several case studies have documented the effects of benzofurans on human subjects:

- Clinical Observations : Reports indicate that users experience heightened emotional connectivity and sensory enhancement similar to MDMA experiences. However, the long-term effects remain under investigation.

- Neurochemical Studies : Research comparing the neurochemical profiles of 6-APDB with traditional antidepressants suggests a unique mechanism that may offer new avenues for treatment resistant depression .

Mécanisme D'action

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) acts as a releasing agent and triple reuptake inhibitor of the monoamine neurotransmitters serotonin, dopamine, and norepinephrine . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. The compound’s effects are mediated through its interaction with the serotonin transporter, dopamine transporter, and norepinephrine transporter .

Comparaison Avec Des Composés Similaires

Structural Analogs

Table 1: Structural and Regulatory Comparison

Key Observations :

- Regulatory Status : 6-APDB and 5-APDB are classified similarly to MDMA analogs, reflecting their perceived abuse liability .

Pharmacological Profiles

Table 2: Neurotransmitter Release and Abuse Liability

Mechanistic Insights :

- Neurotransmitter Selectivity: Unlike d-amphetamine, which primarily releases dopamine (DA) and norepinephrine (NE), 6-APDB likely exhibits dual DA/5HT (serotonin) release akin to MDMA, contributing to its entactogenic effects . However, its NE release potency is hypothesized to be lower than PAL-287, a compound designed for reduced abuse liability .

- Abuse Potential: 6-APDB’s classification as a Class B drug aligns with preclinical data on substituted benzofurans, which show reward-related behaviors in animal models .

Activité Biologique

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride, also known as 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, is a synthetic compound structurally related to the well-known psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). This compound exhibits significant biological activity primarily through its interaction with monoamine neurotransmitter systems.

- IUPAC Name : 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine; hydrochloride

- Molecular Formula : C11H16ClNO

- Molecular Weight : 213.70 g/mol

- CAS Number : 1281872-58-9

The primary mechanism of action for this compound involves its role as a releasing agent and triple reuptake inhibitor of the monoamine neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This compound has been shown to induce the release of these neurotransmitters in a dose-dependent manner, which contributes to its stimulant effects.

Comparison with Similar Compounds

| Compound | Mechanism of Action | Potency (vs. MDA) |

|---|---|---|

| 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | Triple reuptake inhibitor | At least 3-fold more potent at DAT and SERT than MDA |

| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | Similar mechanism | Comparable potency |

In Vitro Studies

Research indicates that benzofuran derivatives like this compound exhibit higher potency than MDA in both in vitro and in vivo settings. In studies using rat brain synaptosomes, this compound demonstrated significant monoamine transporter activity, leading to increased levels of serotonin and dopamine in the synaptic cleft .

In Vivo Studies

In vivo experiments have shown that administration of this compound results in sustained stimulant-like effects. For instance, microdialysis studies indicated that intravenous administration of the compound at doses of 0.3 and 1.0 mg/kg led to significant elevations in extracellular concentrations of dopamine and serotonin in the nucleus accumbens of rats .

Case Studies

A study conducted on the pharmacological effects of benzofurans reported that both 5-APB and 6-APB (closely related compounds) produced substantial increases in locomotor activity in rodent models. This suggests a potential for abuse liability similar to other stimulants .

Safety and Toxicology

While the stimulant properties may be desirable for certain therapeutic applications, it is crucial to consider the potential for adverse effects. The use of these compounds has been associated with risks such as neurotoxicity and cardiovascular issues when used excessively or in combination with other substances that enhance monoaminergic transmission .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride in research settings?

Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is ideal for structural confirmation and quantification. Use reversed-phase C18 columns with methanol/water gradients (e.g., 10–90% methanol over 15 min) and electrospray ionization (ESI) in positive mode .

- Solid-Phase Extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) effectively isolates the compound from complex matrices like wastewater. Conditioning with methanol and elution with 2-propanol improves recovery .

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) in deuterated solvents (e.g., DMSO-d6) confirms the dihydrobenzofuran and propan-2-amine moieties.

Table 1 : Analytical Parameters Comparison

| Method | Conditions | Detection Limit | Recovery (%) |

|---|---|---|---|

| LC-MS/MS | C18 column, ESI+, 0.1% formic acid | 0.1 ng/mL | 85–95 |

| SPE-HLB | 60 mg cartridge, 2 mL methanol conditioning | 1 ng/L | 90–105 |

| ¹H NMR | 400 MHz, DMSO-d6 | N/A | N/A |

Q. What are the critical parameters for synthesizing this compound with high purity?

Methodological Answer :

- Reagent Ratios : Use a 1:1.2 molar ratio of the benzofuran precursor to propan-2-amine to minimize unreacted starting material .

- Temperature Control : Maintain reaction temperatures at 60–80°C during amination to avoid side-product formation (e.g., N-alkylation byproducts).

- Purification : Recrystallization from ethanol/HCl yields the hydrochloride salt with >98% purity. Monitor via HPLC (C18, 220 nm) .

Table 2 : Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp (°C) | 60–80 | Prevents thermal degradation |

| Catalyst | Pd/C (5% wt) | Increases amination efficiency |

| Solvent | Ethanol/Water (7:3) | Enhances salt crystallization |

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between LC-MS and NMR?

Methodological Answer :

- Cross-Validation : Spike samples with deuterated internal standards (e.g., triclosan-d3) to distinguish between matrix interference (LC-MS) and solvent impurities (NMR) .

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify proton environments specific to the compound (e.g., benzofuran aromatic protons at δ 6.8–7.2 ppm) .

- LC-MS/MS with Isotopic Dilution : Compare results against certified reference materials (CRMs) to validate accuracy .

Table 3 : Example Purity Discrepancy Analysis

| Sample Batch | LC-MS Purity (%) | qNMR Purity (%) | Discrepancy Source |

|---|---|---|---|

| A | 95.2 | 89.5 | Residual solvent (DMSO) in NMR |

| B | 97.8 | 96.1 | Matrix interference in LC-MS |

Q. How to design experiments assessing metabolic stability in hepatic models?

Methodological Answer :

- In Vitro Hepatocyte Assays : Incubate the compound (10 µM) with primary human hepatocytes in Williams’ Medium E. Collect samples at 0, 15, 30, 60, and 120 min .

- Sample Preparation : Use SPE (HLB cartridges) to extract metabolites. Elute with methanol:acetonitrile (1:1) and analyze via LC-MS/MS in MRM mode .

- Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare metabolite profiles to structural analogs (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine) to identify metabolic hotspots .

Table 4 : Metabolic Stability Parameters

| Model | t₁/₂ (min) | Major Metabolites | Enzymatic Pathway |

|---|---|---|---|

| Human Hepatocytes | 45.3 | N-Oxide, Glucuronide conjugate | CYP3A4, UGT1A1 |

| Rat Microsomes | 28.7 | Demethylated derivative | CYP2D6 |

Propriétés

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSLGCCKLAJZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCO2)C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347782 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281872-58-9 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.